1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride
Description
1-Amino-N-ethylcyclopropane-1-carboxamide hydrochloride is a cyclopropane derivative featuring an amino group and an N-ethyl carboxamide moiety. Cyclopropane derivatives are often explored in medicinal chemistry due to their unique ring strain, which enhances binding affinity to biological targets .
Properties
IUPAC Name |
1-amino-N-ethylcyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-5(9)6(7)3-4-6;/h2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIQTRBHZEWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613690-20-2 | |
| Record name | 1-amino-N-ethylcyclopropane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step-by-step process:
- Starting Material: An appropriately substituted cyclopropanamine derivative, such as cyclopropanamine itself or its precursors.
- Cyclopropanation: The key step involves cyclopropanation of an unsaturated precursor, often achieved through a Simmons–Smith type reaction or carbene addition, using reagents like diiodomethane and zinc-copper couple or other carbene sources.
- Amidation: The cyclopropanamine intermediate reacts with ethyl isocyanate or ethyl chloroformate to introduce the ethylcarbamoyl group, forming the corresponding amide.
- Salt Formation: The free amide is then converted into its hydrochloride salt via treatment with hydrochloric acid, yielding 1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride .
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cyclopropanation | Diiodomethane, zinc-copper, inert atmosphere | Ensures selective cyclopropane formation |
| Amidation | Ethyl isocyanate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Conducted at room temperature or below |
| Salt formation | Hydrochloric acid in ethanol or water | Acidic conditions to form hydrochloride salt |
Modified Route via Cyclopropyl Precursors and Hydrolysis
Based on patent literature, a simplified route involves:
- Preparation of a cyclopropyl ester or amide precursor via alkylation or cyclization.
- Hydrolysis of ester or nitrile groups to yield the amino acid derivative.
- Amidation with ethylamine or related reagents to introduce the N-ethyl group.
- Conversion to hydrochloride salt through acid treatment.
Representative Process:
- Starting material: Nitro or ester derivatives of cyclopropane carboxylic acids.
- Key reactions:
- Cyclization of nitroacetic acid derivatives with dihaloethanes to form cyclopropane rings.
- Reduction of nitro groups to amines.
- Amidation with ethylamine or ethyl isocyanate.
- Acidic work-up to obtain hydrochloride salt.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cyclization | Nitroacetic esters + dihaloethanes, base (e.g., lithium diisopropylamide) | Room temperature or below, inert atmosphere |
| Reduction | Lithium aluminum hydride or sodium borohydride | Conducted at 15–20°C |
| Amidation | Ethyl isocyanate or ethylamine, solvent (methanol or ethanol) | Mild heating or room temperature |
| Hydrochloride salt | Hydrochloric acid in ethanol | Reflux or stirring at ambient temperature |
Industrial-Scale Synthesis (Patent-Backed Method)
According to patent CN103864635A, a simplified, high-yield process involves:
- Reacting nitroacetic acid esters with 1,2-dihaloethanes in the presence of a base (e.g., sodium carbonate or salt of wormwood).
- Hydrocarbonylation and cyclization to form the cyclopropane ring.
- Nitroreduction to amino derivatives.
- Hydrolysis to the acid form.
- Amidation with ethylamine or related compounds.
- Purification via crystallization using ethanol.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cyclization | Nitroacetic ester + dihaloethane, base (e.g., sodium carbonate) | 80–120°C, reflux |
| Reduction | Methyl alcohol or ethanol + reductive agents | 15–20°C |
| Hydrolysis | Sodium hydroxide or potassium hydroxide | 70–90°C |
| Amidation | Ethylamine, ethanol | Mild heating |
| Crystallization | Cooling with ethanol | Purity enhancement |
Summary of Research Findings:
- The synthesis of This compound is most efficiently achieved via cyclopropanation of suitable precursors followed by amidation.
- Use of ethyl isocyanate or ethylamine as amidation agents is common.
- Hydrochloride salt formation is straightforward via acid treatment.
- Patent literature emphasizes the importance of controlled cyclization and reduction steps for high yield and purity.
- Industrial methods focus on process scalability, reagent purity, and crystallization techniques to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylcarbamoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
Pharmaceutical Research
- Neuropharmacology : NECA has been investigated for its effects on neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Preliminary studies suggest that it may function as an antagonist or partial agonist at certain receptor sites, which could influence mood regulation and cognitive functions. This makes it a candidate for therapeutic applications in treating neurological disorders such as depression and anxiety.
- Receptor Interaction Studies : Research has focused on how NECA interacts with various receptors involved in neurotransmission. Initial findings indicate that its cyclopropane structure may enhance binding affinity compared to other compounds, potentially leading to novel therapeutic strategies.
- Drug Development : NECA serves as a building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for nucleophilic substitutions and coupling reactions, making it versatile in organic synthesis.
Chemical Biology
- Modulation of Biological Activity : NECA's ability to modulate neurotransmitter systems positions it as a valuable tool in chemical biology for understanding receptor dynamics and signaling pathways.
- Organic Synthesis : The compound is utilized as a reagent in various chemical reactions due to its reactive functional groups, facilitating the development of new compounds with desired biological activities.
Study on Neurotransmitter Modulation
In a recent study, researchers explored the effects of NECA on serotonin receptors. The findings indicated that NECA could enhance serotonin signaling, suggesting potential therapeutic applications for mood disorders. The study employed various biochemical assays to assess receptor binding affinity and downstream signaling pathways, highlighting NECA's role as a modulator in neuropharmacology.
Synthesis and Reactivity Analysis
A comprehensive analysis of the synthesis pathways for NECA revealed that it can be produced through multi-step organic reactions involving cyclization processes. The reactivity of its functional groups allows it to participate in diverse chemical reactions, making it a valuable intermediate for synthesizing other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related cyclopropane derivatives, including esters, carboxamides, and stereoisomers. Key differences lie in functional groups, substituents, and stereochemistry.
Table 1: Molecular Data of Selected Cyclopropane Derivatives
Key Observations:
- Functional Groups : Esters (e.g., ethyl/methyl carboxylates) are more hydrolytically labile than carboxamides, which exhibit greater stability due to the amide bond .
- Stereochemistry: Compounds like (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl highlight the role of stereoisomerism in biological activity, though data on the target compound’s stereochemistry are unavailable .
Biological Activity
1-Amino-n-ethylcyclopropane-1-carboxamide hydrochloride (also known as 1-Amino-2-nethylcyclopropane carboxamide hydrochloride) is a compound that has garnered attention for its significant biological activity, particularly in the realms of neuropharmacology and plant physiology. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally related compounds.
The compound has the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. Its structure features a cyclopropane ring, which contributes to its unique reactivity and biological interactions. The presence of an amine group (-NH₂) and a carboxamide group (-C(O)NH₂) allows for various chemical reactions, including nucleophilic substitutions and hydrolysis under certain conditions.
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of dopaminergic and serotonergic pathways, potentially influencing mood regulation and cognitive functions.
Interaction with Receptors
The compound's binding affinity to specific receptors is enhanced due to its cyclopropane structure. It is hypothesized to function as an antagonist or partial agonist at certain receptor sites, which could have implications for treating neurological disorders such as depression and anxiety. Further research is necessary to fully elucidate its pharmacological profile.
Neuropharmacology
Research has highlighted the potential of this compound in developing treatments for various neurological conditions. Its ability to modulate neurotransmitter activity suggests it could be beneficial in addressing disorders linked to neurotransmitter imbalances .
Plant Physiology
In addition to its neuropharmacological applications, the compound has shown promise in enhancing plant resilience against stressors. It acts as a precursor to ethylene, a critical hormone involved in plant stress responses. Studies have demonstrated that it can improve defense mechanisms against pathogens by modulating ethylene biosynthesis .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Amino-cyclobutane-1-carboxamide hydrochloride | C₄H₉ClN₂O | Smaller ring structure; different receptor interactions |
| 2-Amino-n-propylcyclopropane-1-carboxamide | C₇H₁₅ClN₂O | Propyl group instead of ethyl; altered pharmacodynamics |
| N-Ethyl-N-methylcyclohexanecarboxamide | C₉H₁₅ClN₂O | Cyclohexane instead of cyclopropane; broader activity |
This comparison illustrates the unique properties of this compound, particularly its distinct cyclopropane ring's influence on biological activity and receptor binding.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Studies : Research indicated that the compound could significantly influence mood-related behaviors in animal models, suggesting potential applications in treating depression and anxiety disorders .
- Plant Stress Response : A study demonstrated that application of the compound improved maize resilience against biotic stressors by enhancing ethylene production, which plays a crucial role in plant defense mechanisms .
- Enzyme Interaction : Investigations into enzyme interactions revealed that this compound could alter enzyme activity, providing insights into its potential use in biochemical applications.
Q & A
Q. What are the optimal synthetic routes for 1-Amino-N-ethylcyclopropane-1-carboxamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, followed by carboxamide functionalization. For example, cyclopropanation of α,β-unsaturated esters with ethyl diazoacetate under Rh(II) catalysis achieves high stereoselectivity . Post-functionalization includes amine protection (e.g., Boc) and HCl salt formation. Key factors:
- Temperature: 0–25°C to minimize side reactions (e.g., epimerization).
- Solvent: Dichloromethane or THF for cyclopropanation; aqueous HCl for salt crystallization.
- Yield optimization: Use excess ethylamine (1.5–2 eq) during amidation to drive reaction completion .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Cyclopropane protons appear as multiplets (δ 1.2–1.8 ppm). The ethyl group shows a triplet (N–CH₂–CH₃, δ 3.1–3.3 ppm) and a triplet (CH₃, δ 1.1–1.3 ppm).
- ¹³C NMR : Carboxamide carbonyl at δ 170–175 ppm; cyclopropane carbons at δ 25–35 ppm .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., ~193 g/mol for the free base). Fragment ions at m/z 156 (loss of HCl) confirm salt formation .
- IR : Stretching vibrations for amide (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and cyclopropane (C–C ring vibrations at ~1000 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at adjacent carbons, facilitating SN2 reactions. For example:
- Kinetic studies : Compare substitution rates with non-cyclopropane analogs (e.g., cyclohexane derivatives) using polar aprotic solvents (DMF, DMSO). Rate enhancements of 10–100× are typical due to ring strain .
- Stereochemical analysis : Retention of configuration (via ring strain-induced transition state) can be confirmed by chiral HPLC or X-ray crystallography .
Q. What strategies resolve enantiomeric purity challenges during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclopropanation to induce asymmetry .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/IPA mobile phases. Typical retention time differences: 1–3 min for enantiomers .
Q. How does this compound interact with biological targets, such as viral proteases?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) reveal that the cyclopropane’s rigidity enhances binding to hydrophobic pockets in proteases. Key steps:
- Target preparation : Retrieve protease structures (e.g., HCV NS3/4A, PDB ID 3SUD) and remove water/ligands.
- Docking parameters : Grid box centered on active site (20×20×20 ų); Lamarckian GA for conformational sampling.
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Glecaprevir, ΔG = −10.2 kcal/mol). This compound shows ΔG ≈ −9.5 kcal/mol, suggesting moderate activity .
Data Contradictions and Resolution
- Stereochemical outcomes in synthesis : reports high diastereoselectivity with Rh(II) catalysts, while notes epimerization under acidic conditions. Resolution: Use mild proton sources (e.g., HCl in dioxane) and low temperatures (<10°C) during salt formation to preserve stereochemistry .
- Biological activity : cites antiviral potential, but highlights limited solubility in aqueous buffers. Mitigation: Co-solvents (5% DMSO in PBS) or prodrug strategies (e.g., esterification) improve bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
